molecular formula C16H19Cl2N3O2 B6788913 3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole

3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B6788913
M. Wt: 356.2 g/mol
InChI Key: CTPSESNVQXRKCI-UHFFFAOYSA-N
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Description

3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a dichlorophenoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of 3,4-dichlorophenol with piperidine under basic conditions to form 3-(3,4-dichlorophenoxy)piperidine.

    Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the alkylated intermediate with a nitrile oxide precursor to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenoxy group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives from the reduction of the oxadiazole ring.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering therapeutic benefits in areas such as anti-inflammatory or anticancer treatments.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine and oxadiazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-1,2,4-oxadiazole: Lacks the methyl group, which may affect its binding affinity and biological activity.

    3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole: The position of the nitrogen atoms in the oxadiazole ring is different, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the methyl group in 3-[1-[3-(3,4-Dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole distinguishes it from similar compounds, potentially enhancing its stability and specificity in biological systems. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-[3-(3,4-dichlorophenoxy)piperidin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-10(16-19-11(2)23-20-16)21-7-3-4-13(9-21)22-12-5-6-14(17)15(18)8-12/h5-6,8,10,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSESNVQXRKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)N2CCCC(C2)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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